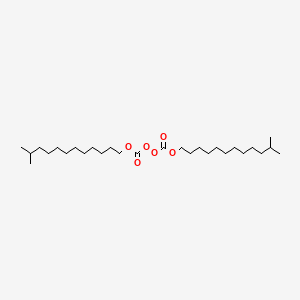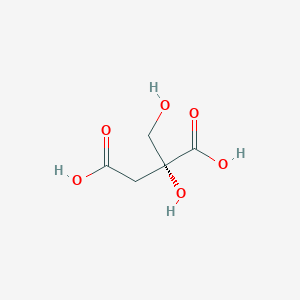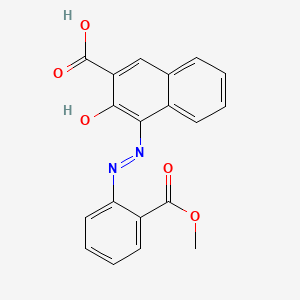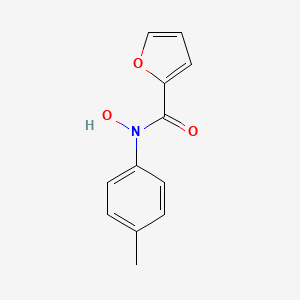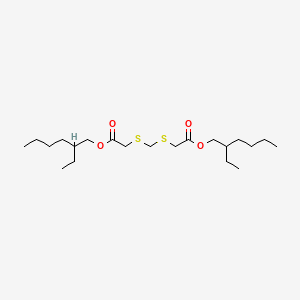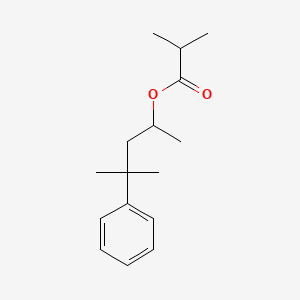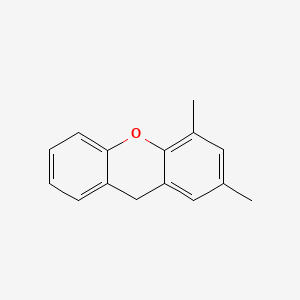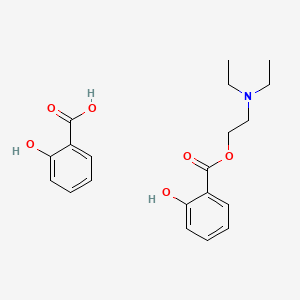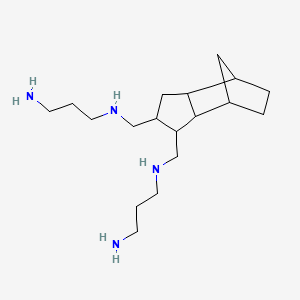
5-Octenyl acetate, (5E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Octenyl acetate, (5E)-, also known as (E)-5-Octenyl acetate, is an organic compound with the molecular formula C10H18O2. It is a carboxylic ester derived from octen-1-ol and acetic acid. This compound is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Octenyl acetate, (5E)-, can be synthesized through the esterification of (E)-5-octen-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of 5-Octenyl acetate, (5E)-, often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired ester in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Octenyl acetate, (5E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Octenoic acid
Reduction: (E)-5-Octen-1-ol
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Octenyl acetate, (5E)-, has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Wirkmechanismus
The mechanism of action of 5-Octenyl acetate, (5E)-, involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity odor. This interaction is mediated by the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-5-Octenyl acetate: The cis isomer of 5-Octenyl acetate, (5E)-, with similar chemical properties but different spatial arrangement.
Octyl acetate: A saturated ester with a similar fruity odor but lacking the double bond present in 5-Octenyl acetate, (5E)-.
Hexyl acetate: Another ester with a shorter carbon chain, also used in the flavor and fragrance industry.
Uniqueness
5-Octenyl acetate, (5E)-, is unique due to its specific (E)-configuration, which influences its olfactory properties and reactivity. The presence of the double bond in the (E)-configuration imparts distinct chemical and sensory characteristics compared to its isomers and other similar compounds .
Eigenschaften
CAS-Nummer |
71978-07-9 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
[(E)-oct-5-enyl] acetate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h4-5H,3,6-9H2,1-2H3/b5-4+ |
InChI-Schlüssel |
NBYQSRDPBAVRDT-SNAWJCMRSA-N |
Isomerische SMILES |
CC/C=C/CCCCOC(=O)C |
Kanonische SMILES |
CCC=CCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


